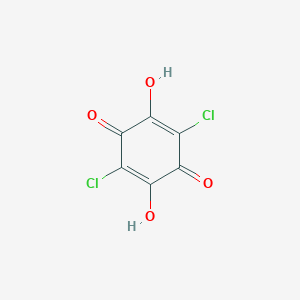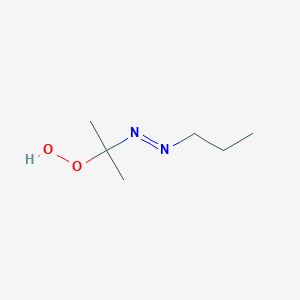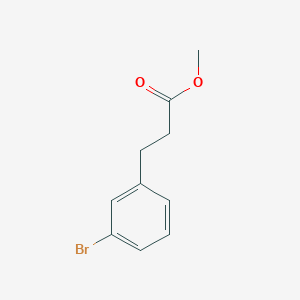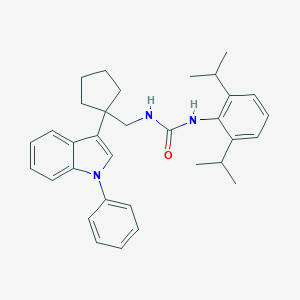
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the late 1990s by Bayer AG and is currently marketed under the brand name Nexavar.
Mechanism Of Action
The mechanism of action of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 involves the inhibition of several protein kinases that play important roles in cell proliferation, angiogenesis, and tumor growth. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting RAF kinase, N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 can block the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and tumor growth.
Biochemical And Physiological Effects
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and modulate the immune response. These effects are mediated by the inhibition of protein kinases and the downstream signaling pathways that they regulate.
Advantages And Limitations For Lab Experiments
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to its use in lab experiments. It can be cytotoxic at high concentrations, which can make it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006. One area of research is the development of new analogs and derivatives of this compound that may have improved pharmacological properties or target different protein kinases. Another area of research is the combination of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further clinical trials to determine the safety and efficacy of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 in different types of cancer.
Synthesis Methods
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 involves a multi-step process that begins with the reaction of 2,6-diisopropylaniline with 1-(4-bromophenyl)-1H-indole to form the intermediate product 2,6-bis(1-methylethyl)-N-(4-bromo-2-(1-methylethyl)phenyl)aniline. This intermediate is then reacted with cyclopentylmagnesium bromide to form the final product, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea.
Scientific Research Applications
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play important roles in cell proliferation, angiogenesis, and tumor growth, making N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 a promising candidate for cancer therapy.
properties
CAS RN |
145131-32-4 |
|---|---|
Product Name |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea |
Molecular Formula |
C33H39N3O |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-phenylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C33H39N3O/c1-23(2)26-16-12-17-27(24(3)4)31(26)35-32(37)34-22-33(19-10-11-20-33)29-21-36(25-13-6-5-7-14-25)30-18-9-8-15-28(29)30/h5-9,12-18,21,23-24H,10-11,19-20,22H2,1-4H3,(H2,34,35,37) |
InChI Key |
BYLKFLVZRAZRBC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C5=CC=CC=C5 |
synonyms |
N(sup 1)-(2,6-diisopropylphenyl)-N(sup 2)-(1-(1-phenyl-3-indolyl)cyclo pentylmethyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



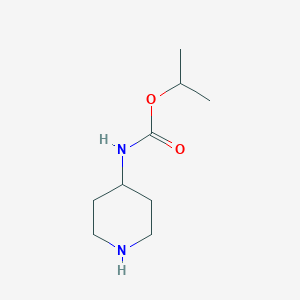
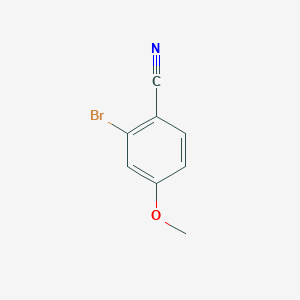
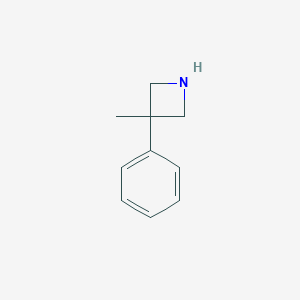
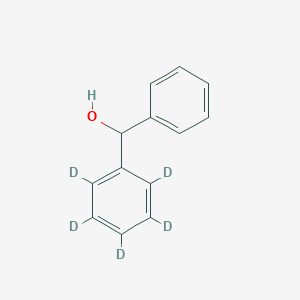
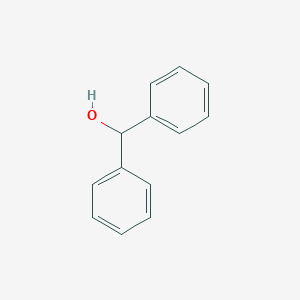
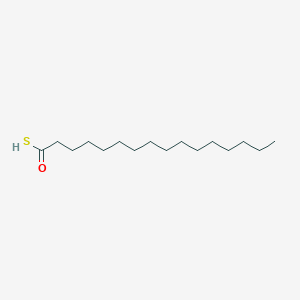
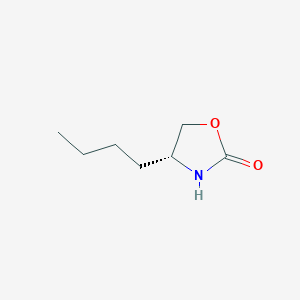
![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
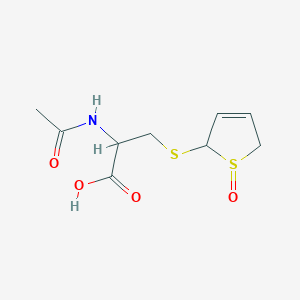
![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
